molecular formula C13H15ClN2O2 B14644590 Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate CAS No. 55868-51-4

Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate

Cat. No.: B14644590
CAS No.: 55868-51-4
M. Wt: 266.72 g/mol
InChI Key: NRDNBQBJBCRFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate, the process may involve the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate involves its interaction with biological macromolecules:

Properties

CAS No.

55868-51-4

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

ethyl 2-(5-chloro-1-ethylbenzimidazol-2-yl)acetate

InChI

InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(14)7-10(11)15-12(16)8-13(17)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

NRDNBQBJBCRFLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)N=C1CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.